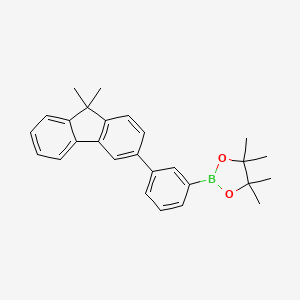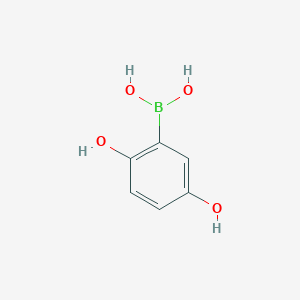![molecular formula C25H14BrClO B8263472 2'-Bromo-2-chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B8263472.png)
2'-Bromo-2-chlorospiro[fluorene-9,9'-xanthene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] is a heterocyclic compound with the molecular formula C25H14BrClO and a molecular weight of 445.74 g/mol This compound is characterized by its unique spiro structure, which consists of a fluorene and a xanthene moiety connected through a spiro carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluorene and xanthene derivatives.
Bromination and Chlorination: The fluorene derivative undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. Similarly, the xanthene derivative is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2).
Spiro Formation: The brominated fluorene and chlorinated xanthene are then subjected to a spirocyclization reaction. This step typically involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of starting materials and reagents are handled using automated systems to ensure precision and safety.
Reaction Optimization: Reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and control of temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium hydroxide (KOH).
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction reactions can be employed to remove halogen atoms or reduce other functional groups within the molecule. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substitution of bromine or chlorine with methoxy groups results in the formation of methoxy-substituted spiro compounds.
Oxidation: Oxidation can lead to the formation of spiro compounds with additional carbonyl or hydroxyl groups.
Reduction: Reduction can yield dehalogenated spiro compounds or compounds with reduced functional groups.
Scientific Research Applications
2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials. Its unique spiro structure makes it valuable in the development of novel organic semiconductors and light-emitting materials.
Biology: In biological research, the compound is used as a fluorescent probe for imaging and tracking biological processes. Its fluorescence properties make it suitable for use in fluorescence microscopy and flow cytometry.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound is used in the production of advanced materials, such as polymers and coatings. Its chemical reactivity and stability make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] depends on its specific application
Fluorescence: The compound’s fluorescence properties are due to its spiro structure, which allows for efficient absorption and emission of light. This makes it useful as a fluorescent probe in biological imaging.
Chemical Reactivity: The presence of bromine and chlorine atoms in the compound enhances its reactivity, allowing it to participate in various chemical reactions. This reactivity is exploited in the synthesis of complex molecules and materials.
Biological Interactions: In medicinal chemistry, the compound’s ability to interact with biological targets, such as enzymes and receptors, is key to its potential therapeutic effects. These interactions can modulate biological pathways and processes, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] can be compared with other similar compounds, such as:
2-Bromo-7-chlorospiro[fluorene-9,9’-xanthene]: This compound has a similar spiro structure but with different positions of the bromine and chlorine atoms. The positional isomerism can lead to differences in chemical reactivity and applications.
2-Bromo-2’-fluorospiro[fluorene-9,9’-xanthene]: The substitution of chlorine with fluorine in this compound can result in altered chemical properties and reactivity, making it suitable for different applications.
2-Chloro-2’-bromospiro[fluorene-9,9’-xanthene]: This compound is another positional isomer with bromine and chlorine atoms swapped
Properties
IUPAC Name |
2'-bromo-2-chlorospiro[fluorene-9,9'-xanthene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14BrClO/c26-15-9-12-24-22(13-15)25(20-7-3-4-8-23(20)28-24)19-6-2-1-5-17(19)18-11-10-16(27)14-21(18)25/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQFLHKRPIAWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5OC6=C4C=C(C=C6)Br)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
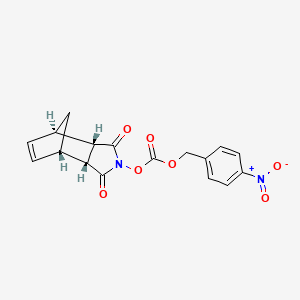
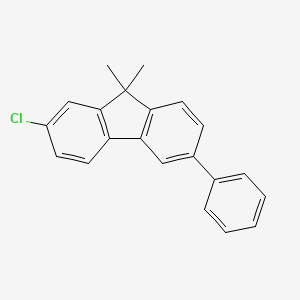
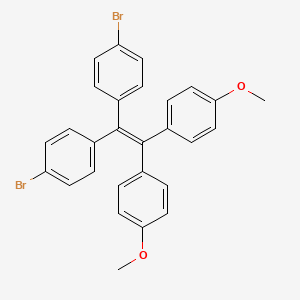
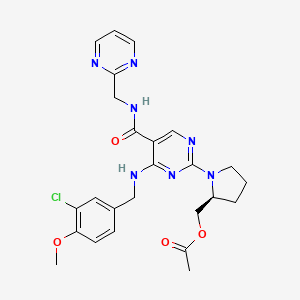
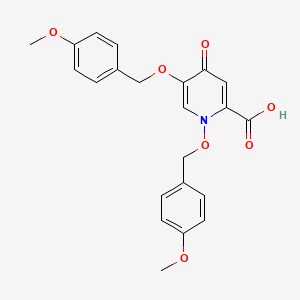
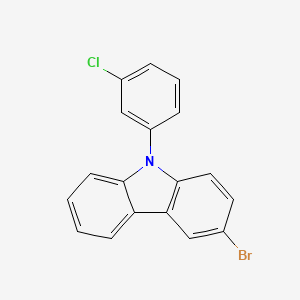
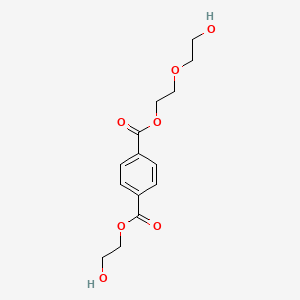
![6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride](/img/structure/B8263430.png)
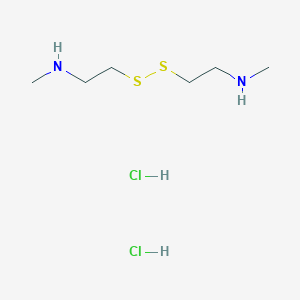
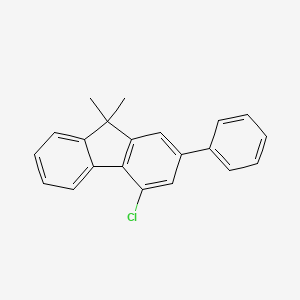
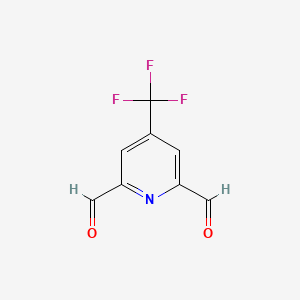
![13-hydroxy-10,16-bis(2-methylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8263463.png)
